REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:12][C:13](=O)[CH3:14]>C(O)C>[CH3:14][C:13]1[N:1]=[C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]2[CH:12]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
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22 g
|
Type
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reactant
|
Smiles
|
BrCC(C)=O
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
for 55 hours
|
Duration
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55 h
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
|
The mixture is then cooled in an icebath
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Type
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FILTRATION
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Details
|
the crystalline hydrobromide filtered off under suction
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Type
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WASH
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Details
|
washed with ethanol
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying in a vacuum at 50° C. the yield of the title compound of m.p. 300° C. (decomposition)
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Name
|
|
Type
|
|
Smiles
|
CC=1N=C2N(C=CC=C2[N+](=O)[O-])C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |